molecular formula C16H16O2 B8457654 1-Propanone, 2-(2-methoxyphenyl)-1-phenyl- CAS No. 84839-93-0

1-Propanone, 2-(2-methoxyphenyl)-1-phenyl-

Cat. No.: B8457654
CAS No.: 84839-93-0
M. Wt: 240.30 g/mol
InChI Key: PGPGRRQZSNCYDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propanone, 2-(2-methoxyphenyl)-1-phenyl- is a useful research compound. Its molecular formula is C16H16O2 and its molecular weight is 240.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Propanone, 2-(2-methoxyphenyl)-1-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propanone, 2-(2-methoxyphenyl)-1-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

84839-93-0

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

2-(2-methoxyphenyl)-1-phenylpropan-1-one

InChI

InChI=1S/C16H16O2/c1-12(14-10-6-7-11-15(14)18-2)16(17)13-8-4-3-5-9-13/h3-12H,1-2H3

InChI Key

PGPGRRQZSNCYDX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1OC)C(=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

This reaction is carried out in the same manner as the reaction in example 3. The difference is that, the reactants are o-methoxyphenyl chloride (144.1 mg, 1.0 mmol), propiophenon (161.3 mg, 1.2 mmol), palladium acetate (6.7 mg, 0.030 mmol), 2-Methoxy-6-(N-methyl-N-phenyl-amino)phenyl(dicyclohexyl)phosphine (18.4 mg, 0.045 mmol), t-BuONa (115.5 mg, 1.2 mmol) in 3 mL dry toluene at 110° C. for 16 h. 2-(2′-Methoxyphenyl)-1-phenyl-1-propanone (198.8 mg) was obtained with a yield of 80% as liquid. 1H NMR (300 MHz, CDCl3) δ 8.04-7.98 (m, 2H, ArH), 7.50-7.42 (m, 1H, ArH), 7.41-7.33 (m, 2H, ArH), 7.24-7.13 (m, 2H, ArH), 6.92-6.86 (m, 2H, ArH), 5.13 (q, J=6.9 Hz, 1H, CH), 3.87 (s, 3H, OCH3), 1.51 (d, J=6.9 Hz, 3H, CH3); 13C NMR (75 MHz, CDCl3) δ 201.2, 155.6, 136.4, 132.4, 130.0, 128.4, 128.2, 127.9, 120.9, 110.7, 55.3, 40.2, 17.5; IR (neat) v (cm−1) 3063, 2974, 2933, 2871, 2837, 1682, 1597, 1584, 1493, 1449, 1371, 1326, 1291, 1245, 1222, 1182, 1113, 1061, 1050, 1028, 1002; MS (70 eV, EI) m/z (%): 241 (M++1, 1.81), 240 (M+, 9.60), 135 (100).
Quantity
144.1 mg
Type
reactant
Reaction Step One
Quantity
161.3 mg
Type
reactant
Reaction Step Two
Quantity
115.5 mg
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four
Quantity
6.7 mg
Type
catalyst
Reaction Step Five
Quantity
18.4 mg
Type
catalyst
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.